Cas no 895781-63-2 (4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, 4-bromo-N-[2-[2-(3-fluorophenyl)-4-thiazolyl]ethyl]-
- 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide
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- インチ: 1S/C18H14BrFN2OS/c19-14-6-4-12(5-7-14)17(23)21-9-8-16-11-24-18(22-16)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,23)
- InChIKey: IZXLZLSBNBMPAS-UHFFFAOYSA-N
- SMILES: C(NCCC1=CSC(C2=CC=CC(F)=C2)=N1)(=O)C1=CC=C(Br)C=C1
4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2055-0239-2μmol |
4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide |
895781-63-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2055-0239-2mg |
4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide |
895781-63-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2055-0239-1mg |
4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide |
895781-63-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamideに関する追加情報
Introduction to 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide (CAS No. 895781-63-2)
4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide, a compound with the chemical identifier CAS No. 895781-63-2, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in therapeutic interventions. The compound's intricate framework, incorporating a benzamide moiety linked to a brominated thiazole derivative, positions it as a promising candidate for further exploration in drug discovery.
The structural composition of 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide is characterized by several key functional groups that contribute to its pharmacological profile. The presence of a bromine atom at the fourth position of the benzene ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the incorporation of a 1,3-thiazole ring fused with a fluorophenyl group introduces electronic and steric properties that can influence binding affinity and metabolic stability.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those featuring thiazole scaffolds. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide with a fluorine-substituted phenyl group and an ethyl chain extending from the thiazole ring suggests potential interactions with biological targets such as kinases and transcription factors.
In the realm of drug development, the benzamide moiety is frequently employed due to its ability to modulate enzyme activity and receptor binding. The benzamide group in 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide is strategically positioned to interact with biological targets, potentially leading to therapeutic effects. The bromine substituent further enhances its utility as a probe molecule in biochemical assays, allowing researchers to investigate its interactions with proteins and nucleic acids.
The synthesis of 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide involves multi-step organic transformations that showcase the sophistication of modern synthetic methodologies. The process typically begins with the preparation of the thiazole core, followed by functionalization with the fluorophenyl group and subsequent elongation with an ethyl chain. The introduction of the bromine atom at the fourth position is achieved through halogenation reactions, which are well-established in synthetic organic chemistry.
The compound's potential applications extend to various therapeutic areas. For instance, its structural features make it a suitable candidate for developing inhibitors targeting aberrant signaling pathways involved in cancer progression. Preclinical studies have demonstrated that similar thiazole-based compounds exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and metastasis. The fluorine atom in the phenyl ring may enhance binding affinity by participating in hydrogen bonding or van der Waals interactions with biological targets.
The pharmacokinetic properties of 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide are also of considerable interest. The presence of lipophilic groups such as the ethyl chain and aromatic rings suggests potential for oral bioavailability. However, further studies are required to optimize its solubility and metabolic stability. Techniques such as computational modeling and high-throughput screening can aid in refining its pharmacokinetic profile.
Emerging research indicates that fluorinated aromatic compounds may exhibit enhanced bioavailability and reduced metabolic clearance compared to their non-fluorinated counterparts. This property is particularly relevant for developing drugs that require prolonged circulation times or targeted delivery to specific tissues. The incorporation of a fluorine atom in 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide aligns with this trend, suggesting potential advantages in therapeutic efficacy.
The compound's role in academic research is also noteworthy. It serves as a valuable scaffold for designing novel molecules with tailored biological activities. By modifying various functional groups within its structure, researchers can explore new pharmacological pathways and expand the chemical space accessible for drug discovery. This flexibility makes 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide an indispensable tool in medicinal chemistry laboratories.
In conclusion, 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide (CAS No. 895781-63-2) represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of functional groups positions it as a versatile intermediate for drug development, with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, compounds like this will play an increasingly important role in advancing medical science.
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